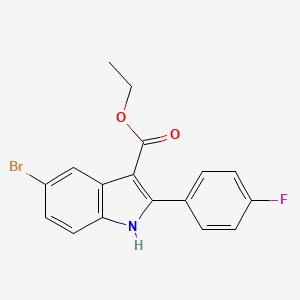

ethyl 5-bromo-2-(4-fluorophenyl)-1H-indole-3-carboxylate

Cat. No. B8738194

M. Wt: 362.2 g/mol

InChI Key: LDRIVRPTLKBYQS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08536338B2

Procedure details

Iron powder (710 mg, 13 mmol) was added to a stirred solution of ethyl 2-(5-bromo-2-nitrophenyl)-3-(4-fluorophenyl)-3-hydroxyacrylate (1.0 g, 2.4 mmol) in EtOH (20 mL)/AcOH (16 mL) in a 250 mL round bottomed flask. The flask was immediated placed in a preheated (100° C.) oil bath under an air condenser and the slurry was stirred vigorously. After 1.5 h, the reaction was cooled to r.t., diluted with EtOAc (200 mL), and the solids were removed by filtration. The filtrate was washed with water repeatedly until the organic phase was no longer red. The organic phase was then washed with sat'd NaHCO3 and brine, dried over Na2SO4, filtered, and concentrated (PhMe azeotrope to remove residual AcOH) to give an off-white solid. The crude product was triturated with 1:1 CH2Cl2/hexanes and the filtrate purified by silica gel chromatography with a Biotage 40+M cartridge (gradient elution 10% to 40% EtOAc/hexanes over 10 column volumes, fraction collection at λ=254 nm). The off-white ppt. from above was further triturated with CH2Cl2 to give a white solid, and the filtrate was concentrated to give an off-white solid. Both ppt. and filtrate were chromatographed separately with the same method as above, but with fraction collection at λ=320 nm. Each of the three columns afforded two major peaks. The combined first peaks elute were concentrated to give the title compound (335 mg, 38% yield). 1H NMR (300 MHz, CDCl3) δ ppm 8.67 (br. s., 1H) 8.36 (br. s., 1H) 7.54-7.70 (m, 2H) 7.36 (d, J=7.68 Hz, 1H) 7.25 (t, J=7.68 Hz, 1H) 7.11 (t, J=8.23 Hz, 2H) 4.31 (q, J=6.83 Hz, 2H) 1.33 (t, J=7.14 Hz, 3H). LC/MS was performed on a Shimadzu-VP instrument with UV detection at 220 nm and Waters Micromass. LC/MS method: solvent A=5% CH3CN/95% H2O/10 mM NH4OAc, solvent B=95% CH3CN/5% H2O/10 mM NH4OAc, start % B=0, final % B=100, gradient time=2 min, stop time=3 min, flow rate=5 ml/min, column. XBridge C18 5 μm 4.6×50 mm; HPLC Rt=1.73, (ES+) m/z (MH+)=362, 364 (1:1 ratio).

Name

ethyl 2-(5-bromo-2-nitrophenyl)-3-(4-fluorophenyl)-3-hydroxyacrylate

Quantity

1 g

Type

reactant

Reaction Step Two

Name

Yield

38%

Identifiers

|

REACTION_CXSMILES

|

[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:23]([O-])=O)=[C:6]([C:8](=[C:14]([C:16]2[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=2)O)[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:7]=1.CC(O)=O>CCO.CCOC(C)=O.[Fe]>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[NH:23][C:14]([C:16]1[CH:21]=[CH:20][C:19]([F:22])=[CH:18][CH:17]=1)=[C:8]2[C:9]([O:11][CH2:12][CH3:13])=[O:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Two

|

Name

|

ethyl 2-(5-bromo-2-nitrophenyl)-3-(4-fluorophenyl)-3-hydroxyacrylate

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=CC(=C(C1)C(C(=O)OCC)=C(O)C1=CC=C(C=C1)F)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)O

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCO

|

|

Name

|

|

|

Quantity

|

710 mg

|

|

Type

|

catalyst

|

|

Smiles

|

[Fe]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the slurry was stirred vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was immediated placed in a preheated (100° C.) oil bath under an air condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solids were removed by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The filtrate was washed with water repeatedly until the organic phase

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was then washed with sat'd NaHCO3 and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(PhMe azeotrope to remove residual AcOH)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an off-white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was triturated with 1:1 CH2Cl2/hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate purified by silica gel chromatography with a Biotage 40+M cartridge (gradient elution 10% to 40% EtOAc/hexanes over 10 column volumes, fraction collection at λ=254 nm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

from above was further triturated with CH2Cl2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a white solid

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give an off-white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

and filtrate were chromatographed separately with the same method as above, but

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with fraction collection at λ=320 nm

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each of the three columns afforded two major peaks

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined first peaks elute

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

were concentrated

|

Outcomes

Product

Details

Reaction Time |

1.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

BrC=1C=C2C(=C(NC2=CC1)C1=CC=C(C=C1)F)C(=O)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 335 mg | |

| YIELD: PERCENTYIELD | 38% | |

| YIELD: CALCULATEDPERCENTYIELD | 38.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |